5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with the molecular formula C15H15N3O It belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2-methylbenzylamine with a suitable benzimidazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and may require heating to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzimidazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is valuable in the development of new materials and catalysts.
Biology: In biological research, 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.
Comparison with Similar Compounds
5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
2-Methoxy-5-((2-methylphenyl)methylamino)-1H-benzimidazole
Uniqueness: 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its reactivity and biological activity. This compound's distinct structure allows it to interact differently with biological targets compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-[(2-methylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-4-2-3-5-11(10)9-16-12-6-7-13-14(8-12)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIREHSPHLYQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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